molecular formula C16H11ClO2 B3041218 3-(4-Chlorophenyl)-4-methylchromen-2-one CAS No. 263364-85-8

3-(4-Chlorophenyl)-4-methylchromen-2-one

Cat. No.: B3041218
CAS No.: 263364-85-8
M. Wt: 270.71 g/mol
InChI Key: PDPVZZDOIBMEDL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methylchromen-2-one is a substituted coumarin derivative characterized by a chromen-2-one (coumarin) backbone with a 4-chlorophenyl group at position 3 and a methyl group at position 2. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound has been synthesized via Claisen-Schmidt condensation or cyclization reactions involving substituted phenols and β-keto esters, as evidenced by structural analogs in the literature .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c1-10-13-4-2-3-5-14(13)19-16(18)15(10)11-6-8-12(17)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPVZZDOIBMEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Routes for Coumarin Derivatives

Coumarin derivatives are typically synthesized via the Pechmann condensation , Perkin reaction , or Knoevenagel condensation . For 3-(4-Chlorophenyl)-4-methylchromen-2-one, the Pechmann condensation is the most relevant starting point due to its adaptability for introducing aryl and alkyl substituents.

Pechmann Condensation with Modified Substrates

The Pechmann reaction involves the acid-catalyzed cyclization of phenols with β-keto esters. To synthesize 3-(4-Chlorophenyl)-4-methylchromen-2-one, researchers have modified this method by using 4-chlorophenol and ethyl acetoacetate as precursors. Concentrated sulfuric acid or Lewis acids like ZnCl₂ are employed as catalysts.

Example procedure :

  • 4-Chlorophenol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are dissolved in glacial acetic acid.
  • Concentrated H₂SO₄ (10 mol%) is added dropwise at 0°C.
  • The mixture is heated at 80°C for 6–8 hours, followed by quenching in ice water.
  • The precipitate is filtered and recrystallized from ethanol.

This method yields ~65–70% of the crude product, requiring further purification via column chromatography.

Advanced Catalytic Systems for Enhanced Efficiency

Recent advances emphasize eco-friendly catalysts to improve reaction kinetics and reduce waste. Biogenic ZnO nanoparticles (NPs) have emerged as effective catalysts for coumarin synthesis, as demonstrated in analogous systems.

Biogenic ZnO Nanoparticle-Mediated Synthesis

A green chemistry approach involves:

  • Mixing 4-hydroxycoumarin , 4-chlorobenzaldehyde , and methylamine in aqueous medium.
  • Adding biogenic ZnO NPs (5 mol%) as a heterogeneous catalyst.
  • Stirring at room temperature for 10–15 minutes.

Key advantages :

  • Yield : >90% (vs. 65–70% with H₂SO₄).
  • Reaction time : 15 minutes (vs. 6–8 hours).
  • Reusability : ZnO NPs are recoverable for 4–5 cycles without significant activity loss.
Table 1: Comparison of Catalytic Systems for 3-(4-Chlorophenyl)-4-methylchromen-2-one Synthesis
Catalyst Solvent Temp (°C) Time (h) Yield (%)
H₂SO₄ Acetic acid 80 8 65–70
Biogenic ZnO NPs Water 25 0.25 90–95

Mechanistic Insights and Intermediate Characterization

The reaction proceeds via a Mannich-type mechanism when using ZnO NPs:

  • Imine formation : 4-Chlorobenzaldehyde reacts with methylamine to form an imine intermediate.
  • Nucleophilic attack : 4-Hydroxycoumarin attacks the imine, facilitated by ZnO’s Lewis acidity.
  • Cyclization : Intramolecular esterification yields the coumarin core.

Spectroscopic validation :

  • ¹H NMR : Aromatic protons appear at δ 7.2–8.0 ppm, while the methyl group resonates at δ 2.3 ppm.
  • FT-IR : C=O stretch at 1705 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ confirm structural integrity.

Alternative Pathways: Friedel-Crafts Alkylation

For introducing the 4-chlorophenyl group post-cyclization, Friedel-Crafts alkylation has been explored:

  • 4-Methylcoumarin is treated with 4-chlorobenzyl chloride in the presence of AlCl₃.
  • The reaction proceeds via electrophilic aromatic substitution at the C3 position.

Limitations :

  • Requires strict anhydrous conditions.
  • Lower regioselectivity (~50% yield).

Industrial-Scale Production Considerations

Scaling up synthesis necessitates addressing:

  • Cost of catalysts : Biogenic ZnO NPs are cost-effective (~$5/g) compared to noble metals.
  • Waste management : Aqueous reactions minimize hazardous waste vs. acid-catalyzed methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-4-methylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs of 3-(4-chlorophenyl)-4-methylchromen-2-one include:

Compound Name Structural Features Key Properties/Activities References
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one Methoxy group at position 7, methyl at position 4 Enhanced lipophilicity; potential antimicrobial activity
2-(4-Chlorophenyl)-3-hydroxy-4H-chromen-4-one Hydroxy group at position 3 instead of methyl Strong hydrogen-bonding capacity; fluorescence properties
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Open-chain chalcone with 4-chlorophenyl substituent DFT studies show a HOMO-LUMO gap of 3.76 eV, indicating reactivity
3-(2-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one Chlorine at ortho position on phenyl ring Altered steric effects; reduced bioavailability compared to para-substituted analogs

Electronic Properties :

  • The 4-chlorophenyl group increases electron-withdrawing effects, stabilizing the molecule and enhancing dipole moments. This contrasts with 3-(3-chlorophenyl) analogs, where chlorine's meta position reduces resonance effects .
  • Substituents like methoxy or hydroxy groups at position 7 (e.g., in ) modulate solubility and π-π stacking interactions, critical for binding to biological targets .
Crystallographic and Computational Insights
  • Crystal Packing: The title compound and its analogs (e.g., 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one) form hydrogen-bonded dimers in the solid state, stabilizing the crystal lattice . Dihedral angles between the chromenone core and substituted phenyl rings range from 7.14° to 56.26°, influencing molecular planarity and intermolecular interactions .
  • DFT Studies: The HOMO of 3-(4-chlorophenyl)-4-methylchromen-2-one is localized on the chromenone ring, while the LUMO resides on the chlorophenyl group, suggesting charge transfer during reactions . Absolute hardness (η) values, calculated using Mulliken electronegativity, indicate moderate reactivity (η ≈ 3.5 eV), comparable to other chlorinated aromatics .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl C=O at ~160 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, with ORTEP-III visualizing π-stacking and hydrogen-bonding networks (e.g., C–H···O interactions at 2.8–3.2 Å) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 298.7 for C₁₆H₁₁ClO₂) .

How can researchers resolve contradictions in crystallographic data during structure refinement?

Advanced
Discrepancies in twinning or disorder models often arise. Strategies include:

  • SHELXL refinement : Use the TWIN/BASF commands to model twinned crystals. For example, a BASF value <0.5 indicates minor twinning .
  • DFT validation : Compare experimental bond lengths/angles with Density Functional Theory (DFT)-optimized geometries (e.g., C–Cl bond deviations >0.02 Å suggest refinement errors) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π–π stacking vs. halogen bonding) to validate packing motifs .

What computational methods are effective for analyzing noncovalent interactions in 3-(4-Chlorophenyl)-4-methylchromen-2-one derivatives?

Q. Advanced

  • Hirshfeld surfaces : Identify C–H···O/π–π interactions (e.g., 18% contribution from Cl···H contacts in halogenated derivatives) .
  • NCIplot index : Visualize weak interactions (van der Waals, steric clashes) using reduced density gradient (RDG) isosurfaces .
  • Molecular Electrostatic Potential (MEP) : Map electron-deficient regions (e.g., carbonyl groups) to predict reactivity in nucleophilic additions .

How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity?

Q. Advanced

  • 4-Chlorophenyl vs. 4-fluorophenyl : Chlorine’s higher electronegativity enhances antimicrobial activity (e.g., MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL for fluorine analogs) due to improved membrane penetration .
  • Methyl group position : 4-Methyl substitution on the chromen-2-one ring increases steric hindrance, reducing binding to cytochrome P450 enzymes (e.g., IC₅₀ shifts from 8 µM to >50 µM) .
    Methodology :
  • Docking studies : Use AutoDock Vina to simulate ligand-protein interactions (e.g., binding affinity ΔG = −7.2 kcal/mol for chlorinated derivatives) .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

  • Standardize assays : Use consistent microbial strains (e.g., ATCC 25923 for S. aureus) and solvent controls (DMSO <1% v/v) .
  • SAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, logP >3.5 correlates with improved antifungal potency .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers (e.g., I² >50% indicates high heterogeneity) .

What strategies optimize polymorph screening for 3-(4-Chlorophenyl)-4-methylchromen-2-one?

Q. Advanced

  • Solvent evaporation : Test 10+ solvents (e.g., MeCN, EtOAc) at varying cooling rates (1–5°C/min) to isolate metastable forms .
  • PXRD vs. SC-XRD : Cross-validate polymorph identity; <0.5° 2θ shift in PXRD peaks confirms phase purity .
  • Thermal analysis : DSC endotherms >200°C indicate stable polymorphs, while exotherms suggest solvent inclusion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chlorophenyl)-4-methylchromen-2-one
Reactant of Route 2
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3-(4-Chlorophenyl)-4-methylchromen-2-one

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